2-Chloro-3-(2-chloroethyl)-7-bromoquinoline is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It is classified as a halogenated quinoline derivative, which indicates its structure includes both chlorine and bromine substituents, along with a quinoline core. The compound's empirical formula is , and it has a molecular weight of 305.00 g/mol. Its CAS number is 948294-53-9, making it identifiable in chemical databases and literature .
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline typically involves several key steps:
The molecular structure of 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline can be described as follows:
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline undergoes several types of chemical reactions:
The reaction conditions for these transformations often involve polar solvents and may require elevated temperatures or specific pH levels to drive the reactions toward completion.
The mechanism of action for 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline primarily involves its interaction with biological macromolecules:
These interactions suggest potential applications in cancer therapy and antimicrobial treatments due to the compound's ability to target rapidly dividing cells .
The empirical formula indicates that it contains two halogen atoms which influence its reactivity and biological activity significantly .
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline has several scientific applications:
The synthesis of 2-chloro-3-(2-chloroethyl)-7-bromoquinoline (CAS 948294-53-9; C₁₁H₈BrCl₂N, MW 305) relies on sequential halogenation and alkylation steps anchored in the Meth-Cohn quinoline framework. The core pathway begins with Vilsmeier-Haack formylation of substituted acetanilides, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium ion. This reagent facilitates cyclization and formylation at the 3-position, yielding 2-chloro-3-formylquinoline intermediates [7]. Subsequent bromination at the 7-position employs bromine or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloroethane), achieving >85% regioselectivity due to the electron-withdrawing nature of the 2-chloro-3-formyl motif [1] [7].
The critical 2-chloroethyl side chain is introduced via Wittig or alkylation reactions. Wittig olefination transforms the 3-aldehyde into a vinyl intermediate using (2-chloroethyl)triphenylphosphonium bromide, followed by catalytic hydrogenation. Alternatively, direct nucleophilic substitution exploits the electrophilicity of 3-(bromomethyl)quinoline derivatives with 2-chloroethylamine, though this route risks over-alkylation. Recent optimizations utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation yields from 68% to 92% while suppressing di-quaternary ammonium byproducts [3] [6].
Table 1: Key Halogenation Agents for Quinoline Intermediates
Brominating Agent | Solvent | Temperature (°C) | 7-Bromo Regioselectivity (%) | Common Byproducts |
---|---|---|---|---|
Bromine (Br₂) | DCM | 0–25 | 85 | 5,7-Dibromoquinoline |
N-Bromosuccinimide | Acetonitrile | 80 | 92 | Succinimide adducts |
CuBr₂/Pyridine | Chlorobenzene | 110 | 78 | Dehalogenated quinoline |
Catalytic systems are pivotal for efficient chloroethyl functionalization, particularly in overcoming the kinetic barriers of C–N bond formation. Homogeneous gold(III) catalysts (e.g., AuCl₂NO₃(thioether)) enable electrophilic activation of the quinoline C3-position under ambient conditions, facilitating nucleophilic attack by 2-chloroethylamine. This system achieves turnover frequencies (TOF) of 120 h⁻¹ in acetonitrile—significantly higher than uncatalyzed routes—by stabilizing the transition state through π-backbonding [5].
Tribromide/nitrate co-catalysis offers a complementary metal-free approach. Tetrabutylammonium tribromide (TBA·Br₃) generates bromonium ions (Br⁺) that oxidize nitrates (NO₃⁻) to nitronium ions (NO₂⁺), which subsequently activate ethylene bridges for chlorination. Adding perchloric acid (0.5–2 mol%) elevates equilibrium tribromide concentrations by 40–60%, accelerating bromo-sulfonium complex formation—the rate-determining step—and reducing reaction times from 24h to 4h for 95% conversion [2].
Table 2: Catalytic Systems for Chloroethyl Functionalization
Catalyst System | Additive | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) | Key Limitation |
---|---|---|---|---|---|
AuCl₂NO₃(thioether) | None | 8 | 98 | 120 | Catalyst deactivation |
TBA·Br₃/TBA·NO₃ | None | 24 | 78 | 15 | Induction period >2h |
TBA·Br₃/TBA·NO₃ + HClO₄ (1 mol%) | Perchloric acid | 4 | 95 | 85 | Bromide over-oxidation |
Solvent polarity critically governs reaction rates and regioselectivity during quinoline functionalization. Polar aprotic solvents like acetonitrile accelerate SN₂ alkylation of 7-bromo-2-chloro-3-formylquinoline by enhancing nucleophile accessibility (kinetic constant k = 3.2 × 10⁻³ s⁻¹), while protic solvents (e.g., ethanol) impede it (k = 7.1 × 10⁻⁴ s⁻¹) due to hydrogen-bond stabilization of the carbonyl group [5]. However, bromination exhibits inverse solvent dependence: non-polar 1,2-dichloroethane minimizes bromonium ion solvation, promoting electrophilic aromatic substitution at the electron-deficient 7-position with 92% yield versus 73% in acetonitrile [2] [7].
Reaction kinetics studies reveal two distinct regimes for chloroethyl introduction:
Table 3: Solvent Impact on Functionalization Kinetics
Solvent | Dielectric Constant (ε) | Alkylation Rate (k, 10⁻³ s⁻¹) | Bromination Yield (%) | Dominant Byproduct |
---|---|---|---|---|
Acetonitrile | 37.5 | 3.2 | 73 | 3-(Diethylamino)quinoline |
1,2-Dichloroethane | 10.4 | 1.1 | 92 | 3,7-Dihaloquinoline |
Trifluoroethanol | 27.0 | 1.8 | 68 | Esterified aldehyde |
PFPE oil | 3.8 | N/A (heterogeneous) | N/A | Partially oxidized ethylene |
Scaling 2-chloro-3-(2-chloroethyl)-7-bromoquinoline synthesis confronts three primary challenges: thermodynamic instability of intermediates, halogen scrambling, and catalyst recovery. The 3-(2-chloroethyl) moiety decomposes above 110°C via β-elimination, necessitating low-temperature alkylation (<60°C) and short residence times in continuous-flow reactors. Halogen migration—particularly bromine displacement from C7 to C5/C8 positions—occurs during prolonged isolation, reducing purity from >99% to 90–92% after 48h storage. This is mitigated via crystallization from heptane/toluene mixtures (3:1), enhancing stability to >98% purity retention [1] [9].
Byproduct suppression focuses on three impurities:
Industrial batches (50–100 kg) achieve 70–75% overall yield using hybrid homogeneous-heterogeneous catalysis: homogeneous TBA·Br₃ for bromination, followed by immobilized Au/γ-Al₂O₃ for alkylation, enabling catalyst reuse for 10 cycles with <5% activity loss. This reduces waste generation by 40% compared to batch processing [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7